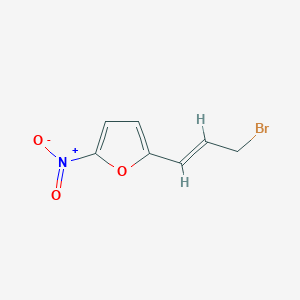

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-[(E)-3-bromoprop-1-enyl]-5-nitrofuran |

InChI |

InChI=1S/C7H6BrNO3/c8-5-1-2-6-3-4-7(12-6)9(10)11/h1-4H,5H2/b2-1+ |

InChI Key |

RLBDDMPDDZBJOO-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/CBr |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CCBr |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Investigations of 2 3 Bromoprop 1 En 1 Yl 5 Nitrofuran

Reactivity Profiles of the Nitro Group on the Furan (B31954) Ring

Comprehensive Study of Reductive Transformations and Associated Mechanisms

The nitro group is one of the most readily reducible organic functional groups. wikipedia.org In the context of 5-nitrofuran compounds, this reduction is a critical transformation, often mediated by chemical reagents or enzymatic systems. The process is a stepwise reduction that proceeds through several reactive intermediates. nih.govresearchgate.net

Chemical Reduction: A variety of chemical reducing agents can effect this transformation. Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a source of hydrogen (H₂ gas or transfer agents like hydrazine) is a highly effective method for the complete reduction to the amine. wikipedia.org

Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and robust methods for reducing aromatic nitro compounds. wikipedia.org

Sulfide and Hydrosulfite Salts: Reagents like sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in molecules with multiple reducible groups. wikipedia.org

Mechanism of Reduction: The reduction proceeds through sequential two-electron steps. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. The hydroxylamine intermediate is typically unstable and is readily reduced to the final amine product.

| Reduction Stage | Functional Group | Key Intermediates/Products | Typical Reagents |

|---|---|---|---|

| Initial Compound | Nitro (-NO₂) | 2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran | - |

| Two-Electron Reduction | Nitroso (-NO) | 2-(3-Bromoprop-1-en-1-yl)-5-nitrosofuran | Controlled reduction with Zn/NH₄Cl or electrolytic methods. wikipedia.orgmdpi.com |

| Four-Electron Reduction | Hydroxylamine (-NHOH) | N-(5-(3-Bromoprop-1-en-1-yl)furan-2-yl)hydroxylamine | |

| Six-Electron Reduction | Amine (-NH₂) | 5-(3-Bromoprop-1-en-1-yl)furan-2-amine | Catalytic Hydrogenation (H₂/Pd/C), Fe/HCl, SnCl₂/HCl. wikipedia.org |

Enzymatic reduction, particularly by bacterial nitroreductases, follows similar pathways, generating the same cytotoxic nitroso and hydroxylamine intermediates. nih.gov

Influence of the Nitro Group on Electrophilic and Nucleophilic Processes within the Furan System

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. researchgate.net It significantly reduces the electron density of the furan ring, making it less susceptible to attack by electrophiles. researchgate.net

Furan itself is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C2 and C5 positions. youtube.com In 2-substituted furans, electrophilic attack typically occurs at the vacant C5 position. However, the presence of the 5-nitro group in the target molecule deactivates this position substantially. Any electrophilic substitution, if forced under harsh conditions, would be directed to the C3 or C4 positions, which are less deactivated. youtube.com

Conversely, the strong electron-withdrawing properties of the nitro group activate the furan ring towards nucleophilic aromatic substitution (SNAr) . This effect is most pronounced at the positions ortho and para to the nitro group. While SNAr is less common for furan than for benzene, the presence of the nitro group makes the ring carbons more electrophilic and capable of stabilizing the negative charge in the intermediate Meisenheimer complex. A suitable leaving group on the ring would be required for such a reaction to proceed.

Detailed Analysis of the Vinylic Bromide Moiety's Reactivity

The side chain of the molecule is a 3-bromoprop-1-en-1-yl group. It is important to correctly classify this moiety: the bromine atom is attached to an sp³-hybridized carbon that is adjacent to a carbon-carbon double bond. This arrangement defines it as an allylic bromide . Allylic halides exhibit significantly different and generally higher reactivity compared to their vinylic counterparts, where the halogen is directly attached to an sp²-hybridized carbon of the double bond. blogspot.comquora.com The enhanced reactivity of allylic halides stems from the stabilization of reaction intermediates and transition states through conjugation with the adjacent π-system. libretexts.orgquora.com

Nucleophilic Substitution Reactions (e.g., SN2', vinylogous reactivity pathways)

Allylic bromides are highly effective substrates for nucleophilic substitution reactions and can react via both SN1 and SN2 mechanisms. Given that the substrate is a primary allylic halide, the SN2 pathway is generally favored, especially with strong, non-bulky nucleophiles in polar aprotic solvents. quora.com

The SN2 reaction rate for allylic halides is notably faster than for corresponding saturated primary alkyl halides. libretexts.orglibretexts.org This acceleration is attributed to the stabilization of the SN2 transition state, where the p-orbital of the reacting carbon can overlap with the π-system of the adjacent double bond. libretexts.org

A unique pathway available to allylic systems is the SN2' reaction (vinylogous substitution). In this mechanism, the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), inducing a rearrangement of the double bond and expulsion of the leaving group from the α-carbon.

The competition between direct SN2 and SN2' attack depends on several factors, including the steric hindrance at the α-carbon and the nature of the nucleophile. For a primary allylic bromide like this compound, direct SN2 attack is generally less sterically hindered and often predominates.

| Nucleophile (Nu⁻) | Reaction Type | Potential Product(s) |

|---|---|---|

| Cyanide (CN⁻) | SN2 | 4-(5-Nitrofuran-2-yl)but-3-enenitrile |

| Hydroxide (OH⁻) | SN2 | 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol |

| Thiolate (RS⁻) | SN2 | 2-(3-(Alkylthio)prop-1-en-1-yl)-5-nitrofuran |

| Azide (N₃⁻) | SN2 | 2-(3-Azidoprop-1-en-1-yl)-5-nitrofuran |

| Bulky Nucleophile (e.g., t-BuO⁻) | SN2' / E2 | 2-(1-tert-Butoxyprop-2-en-1-yl)-5-nitrofuran / 2-(Propa-1,2-dien-1-yl)-5-nitrofuran |

Elimination Reactions and Characterization of Byproduct Formation

Allylic halides can also undergo elimination reactions, typically following the E2 (bimolecular elimination) mechanism, particularly in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide). In this reaction, the base abstracts a proton from the carbon adjacent to the double bond, leading to the formation of a conjugated diene.

For this compound, the E2 reaction would involve the removal of the bromine atom and a proton from the furan-bearing carbon, resulting in the formation of 2-(propa-1,2-dien-1-yl)-5-nitrofuran, an allene. However, a more likely elimination pathway, if hydrogens are available on the carbon alpha to the furan ring, would lead to a conjugated system. Given the structure, elimination to form a conjugated diene is a primary consideration. The product, 2-(propa-1,2-dien-1-yl)-5-nitrofuran, would be a key byproduct under conditions favoring elimination over substitution.

Competition between SN2 and E2 reactions is a common feature of alkyl halide chemistry. High temperatures and the use of strong, bulky bases tend to favor the E2 pathway, while strong, non-bulky nucleophiles and lower temperatures favor SN2.

Role as an Electrophilic Coupling Partner in Advanced Cross-Coupling Chemistry

Allylic halides are excellent electrophiles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The compound this compound can serve as a coupling partner with various organometallic reagents.

Reactions with Organocuprates: Lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are soft nucleophiles that are particularly effective for coupling with alkyl, vinyl, and allylic halides. libretexts.org The reaction with an allylic bromide proceeds via a mechanism akin to SN2, where one of the organic groups from the cuprate displaces the bromide. This method is highly efficient for creating C(sp³)-C(sp³) or C(sp³)-C(sp²) bonds under mild conditions. nih.govacs.org

For example, reacting this compound with lithium dimethylcuprate ((CH₃)₂CuLi) would be expected to yield 2-(but-1-en-1-yl)-5-nitrofuran.

Reactions with Organozinc Reagents: Organozinc halides (RZnX), used in the Negishi coupling, are another class of organometallic reagents that couple effectively with allylic halides, typically catalyzed by palladium or nickel complexes. This reaction is known for its high functional group tolerance.

These cross-coupling reactions provide a strategic and versatile method for elaborating the side chain of the this compound molecule, enabling the synthesis of a wide array of complex derivatives.

Investigation of Radical Reaction Pathways and Potential for Polymerization

The chemical structure of this compound features several moieties susceptible to radical reactions. The nitro group, the alkenyl side chain, and the carbon-bromine bond can all participate in or influence radical processes. The reduction of the nitro group on the furan ring is a key radical pathway, often initiated by cellular reductases, proceeding through reactive nitroso and hydroxylamino intermediates. nih.gov This process involves single-electron transfer steps, generating radical anions that are central to the biological activity of many nitrofurans. nih.gov

The ω-alkenyl side chain presents another focal point for radical reactivity. Analogous to ω-alkenyl α-halogenonitroalkanes, intermediate α-nitroalkyl radicals could potentially be generated at the carbon adjacent to the nitro group. rsc.org However, the conjugated system of the nitrofuran ring alters the electronic properties significantly compared to simple nitroalkanes. A more plausible pathway involves the allylic bromine atom, which can be abstracted to form an allylic radical. This radical is stabilized by resonance across the prop-1-en-1-yl system.

Furthermore, the vinyl group in the side chain introduces the potential for polymerization. The presence of this reactive double bond suggests that this compound could act as a monomer in polymerization reactions. Research on other nitrofuran-containing compounds has demonstrated their successful incorporation into molecularly imprinted polymers (MIPs). researchgate.netrsc.org This indicates that the nitrofuran moiety is stable enough to withstand polymerization conditions, suggesting that the vinyl group of the target compound could similarly participate in forming a polymer backbone under appropriate initiation conditions (e.g., radical, cationic, or anionic).

Reactivity of the Furan Ring System in the Presence of Diverse Substituents

The reactivity of the furan ring in this compound is profoundly influenced by its two substituents. The 5-nitro group is a powerful electron-withdrawing group, which deactivates the furan ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution. The 2-(3-bromoprop-1-en-1-yl) group has a more complex electronic effect, being generally electron-withdrawing due to the electronegativity of the bromine and the sp2-hybridized carbons, but also capable of conjugation with the ring.

The directing effects of the existing substituents dictate the regioselectivity of any further substitution on the furan ring.

Electrophilic Aromatic Substitution : Due to the strong deactivating effect of the 5-nitro group, electrophilic substitution is highly disfavored. If forced to occur, the electrophile would likely be directed to the C4 position, which is meta to the nitro group and ortho to the less deactivating alkenyl side chain. The C3 position is strongly deactivated, being ortho to the nitro group.

Nucleophilic Aromatic Substitution : The furan ring is activated towards nucleophilic attack. Nucleophiles can attack the carbon atoms of the ring, particularly those bearing the substituents. A common reaction for 5-nitrofurans is the nucleophilic displacement of the nitro group (SNAr reaction), which is a well-established pathway. Attack at the C2 position, leading to displacement of the alkenyl side chain, is also conceivable. Theoretical studies on related 5-nitrofuran derivatives have been used to predict the most nucleophilic sites and assess the influence of different substituents on reactivity.

The electron-deficient nature of the nitrofuran ring makes it susceptible to ring-opening reactions, often initiated by nucleophilic attack. The high propensity of nitro-substituted furans and benzofurans to undergo ring cleavage has been documented. osi.lv For instance, the treatment of nitroaromatic heterocycles with nucleophiles can lead to a dearomatization-ring opening sequence. osi.lv

A significant pathway for nitrofuran derivatives involves the reductive metabolism of the nitro group. This reduction can proceed to form intermediates that trigger the opening of the furan ring, sometimes leading to the formation of a cyano derivative. researchgate.net This process underscores the inherent instability of the furan ring when substituted with a powerful electron-withdrawing group like a nitro moiety. While specific studies on this compound are not available, these general pathways observed for other nitrofurans are considered highly relevant.

Quantitative Investigations of Reaction Kinetics and Associated Thermodynamic Parameters

Quantitative studies on the reaction kinetics and thermodynamics of this compound are not specifically reported in the literature. However, extensive research on related nitrofuran antibiotics like nitrofurantoin and furazolidone provides a framework for understanding these properties. nih.govnih.gov

Thermodynamic parameters such as enthalpy of sublimation, Gibbs energy, and crystal lattice energy have been determined for various nitrofuran compounds. nih.govnih.gov These studies reveal that molecular structure and crystal packing significantly influence thermodynamic stability. For example, differences in sublimation enthalpy and Gibbs energy between nitrofurantoin and furazolidone have been attributed to variations in their crystal lattice energies and entropy. nih.govnih.gov The solubility and dissolution thermodynamics are also crucial properties that have been investigated, showing complex behaviors such as solution-mediated phase transformations between different polymorphic forms. nih.govchemrxiv.org

Kinetic analyses have also been performed on nitrofuran derivatives, particularly in the context of their biological activity. The consumption of nitrofurans by bacterial nitroreductases, a key step in their activation, has been analyzed using the Michaelis-Menten kinetic model to determine parameters like the maximum velocity (Vmax) of the reaction. researchgate.net

Below is a table summarizing typical thermodynamic data obtained for related nitrofuran compounds, illustrating the types of quantitative parameters investigated in this class of molecules.

| Parameter | Nitrofurantoin (NFT) | Furazolidone (FZL) | Reference |

| Sublimation Enthalpy (ΔHsub) at 298.15 K (kJ·mol-1) | 145.2 ± 1.3 | 137.5 ± 1.0 | nih.gov |

| Sublimation Entropy (ΔSsub) at 298.15 K (J·mol-1·K-1) | 227.6 ± 3.0 | 208.7 ± 2.3 | nih.gov |

| Sublimation Gibbs Energy (ΔGsub) at 298.15 K (kJ·mol-1) | 77.4 ± 1.4 | 75.4 ± 1.1 | nih.gov |

This table presents data for analogous compounds to illustrate the scope of thermodynamic investigations and should not be taken as representative values for this compound.

Advanced Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, reactivity, and reaction pathways of organic compounds. nih.govnih.gov

For nitrofuran systems, DFT calculations can be employed to:

Predict Reactivity and Regioselectivity : By calculating reactivity descriptors such as Fukui functions and condensed local softness, researchers can predict the most likely sites for electrophilic, nucleophilic, and radical attack. mdpi.com This approach helps to rationalize the observed regioselective aromatic substitution patterns.

Elucidate Reaction Mechanisms : Computational studies can map the potential energy surfaces of reactions, identifying transition states, intermediates, and activation energies. researchgate.net This is invaluable for understanding mechanisms of cycloaddition, ring-opening, and substitution reactions. nih.gov For example, computational models can distinguish between stepwise and concerted pathways. nih.gov

Analyze Non-Covalent Interactions : Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be combined with DFT to characterize non-covalent interactions within crystals, which are crucial for understanding the thermodynamic properties of the solid state. nih.govmdpi.com

Simulate Dynamic Effects : Advanced techniques like ab initio molecular dynamics (MD) simulations allow for the tracking of atomic and molecular motions over time. researchgate.net This can reveal dynamic features of a reaction mechanism that are not apparent from static calculations of the potential energy surface. researchgate.net

The combination of experimental results with these advanced computational methods allows for a comprehensive understanding of the relationships between molecular structure, crystal structure, and the chemical reactivity of nitrofuran derivatives. nih.govmdpi.com

Strategic Applications in Advanced Organic Synthesis and Derivatization

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran as a Versatile Building Block and Key Precursor

The intrinsic reactivity of this compound positions it as a valuable building block for creating more elaborate molecules. The vinyl bromide serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds, while the 5-nitrofuran system is a well-established pharmacophore whose electronic properties influence the reactivity of the entire molecule. nih.gov

The structure of this compound is well-suited for the synthesis of a variety of other heterocyclic systems. The bromoalkenyl group can participate in intramolecular cyclization reactions, where a nucleophile, introduced at the terminal carbon of the propene chain, attacks either the furan (B31954) ring or a functional group derived from the nitro group. This strategy can lead to the formation of fused-ring systems, which are common motifs in pharmacologically active compounds. For instance, after reduction of the nitro group to an amine, an intramolecular N-alkylation could potentially lead to the formation of furan-fused nitrogen-containing heterocycles. Such synthetic pathways are crucial for generating novel molecular scaffolds.

As a key precursor, this compound facilitates the assembly of complex molecular architectures through multi-step synthetic sequences. The vinyl bromide allows for the initial attachment of a molecular fragment via cross-coupling reactions. Subsequently, the nitro group on the furan ring can be transformed into other functionalities, such as an amino group, which can then be used to introduce a second, different fragment. nih.gov This stepwise approach allows for the controlled and predictable construction of large, polyfunctional molecules. The 5-nitrofuran moiety itself is a recognized structural component in various antimicrobials, and its derivatives are frequently prepared to explore new therapeutic agents. nih.govresearchgate.net

Diversification and Further Functionalization Strategies of the Bromoalkenyl Unit

The bromoalkenyl unit is the primary site for diversification through transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.orgwikipedia.org

The vinyl bromide functionality is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Sonogashira Coupling: This reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne. libretexts.org This is a highly reliable method for synthesizing conjugated enynes. The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the vinyl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the vinyl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org It has become a premier method for the synthesis of aryl and vinyl amines, replacing harsher classical methods. organic-chemistry.orglibretexts.orgprinceton.edu

The table below summarizes typical conditions for these transformations on vinyl bromide substrates.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | Good to Excellent |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Good to Excellent |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Moderate to High |

Data synthesized from general knowledge of cross-coupling reactions on vinyl halide substrates. wikipedia.orgorganic-chemistry.orglibretexts.org

Beyond C-C and C-N bond formation, the vinyl bromide can be converted into other valuable functional groups, further expanding the synthetic utility of the this compound scaffold.

Conversion to Alcohols: The vinyl bromide can be transformed into a vinyl alcohol (enol) equivalent through methods like palladium-catalyzed coupling with a hydroxide source or via a multi-step sequence involving borylation followed by oxidation.

Conversion to Amines: As mentioned, direct conversion to amines is efficiently achieved via the Buchwald-Hartwig amination. organic-chemistry.org

Conversion to Nitriles: Palladium- or copper-catalyzed cyanation reactions can convert the vinyl bromide into a vinyl nitrile, introducing a synthetically versatile cyano group that can be further hydrolyzed to carboxylic acids or reduced to amines.

The following table outlines representative transformations for converting a vinyl bromide.

| Target Functional Group | Reagents and Conditions |

| Alcohol (-OH) | 1. Pd-catalyst, borane reagent (e.g., B₂pin₂); 2. H₂O₂, NaOH |

| Amine (-NR₂) | Pd-catalyst, phosphine (B1218219) ligand, amine (HNR₂), base (e.g., NaOt-Bu) |

| Nitrile (-CN) | Pd(PPh₃)₄ or CuI, Zn(CN)₂, DMF, heat |

These are generalized methods for the functionalization of vinyl bromides.

Advanced Derivatization of the Nitrofuran Moiety for Molecular Scaffolding

The 5-nitrofuran moiety is not merely a passive component; it is an active participant in the synthetic strategy. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the furan ring and serves as a synthetic handle for further derivatization. nih.gov

The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine (-NH₂). nih.gov This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductants like tin(II) chloride (SnCl₂). The resulting 2-(3-bromoprop-1-en-1-yl)-5-aminofuran is a valuable intermediate. The newly formed amino group can be:

Acylated to form amides.

Used as a nucleophile in substitution reactions.

Diazotized to introduce other functional groups.

Utilized as a building block for the construction of new heterocyclic rings fused to the furan, such as imidazofurans or pyrazinofurans.

Furthermore, under certain conditions, the entire furan ring can be involved in reactions. For example, acid-catalyzed ring-opening can transform the furan into a 1,4-dicarbonyl compound, providing a completely different molecular scaffold for further synthesis. acs.orgrsc.org This dual reactivity of the nitrofuran moiety and the bromoalkenyl unit makes this compound a powerful and versatile tool in the hands of a synthetic chemist for creating diverse and complex molecular structures.

Synthesis of Novel Molecular Hybrids and Conjugates Incorporating the this compound Scaffold

The concept of molecular hybridization involves the covalent linking of two or more pharmacophores or bioactive moieties to create a single molecule with potentially enhanced or synergistic biological activities. The structure of this compound is well-suited for this purpose, offering multiple reaction sites for conjugation with other molecules of interest.

The primary site for synthetic modification is the allylic bromide. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. A wide array of nucleophiles can be employed to displace the bromide and form a new carbon-heteroatom or carbon-carbon bond, thereby creating a diverse library of molecular hybrids.

Table 1: Potential Nucleophiles for Hybrid Synthesis with this compound

| Nucleophile Class | Example Nucleophile | Resulting Linkage | Potential Hybrid Class |

| Alcohols/Phenols | Phenol, Steroidal alcohols | Ether | Aryl/Alkyl ether conjugates |

| Thiols/Thiophenols | Cysteine, Thiophenol | Thioether | Thioether-linked hybrids |

| Amines | Primary/Secondary amines, Amino acids | Amine | Amino-conjugates |

| Azides | Sodium azide | Azide | Azido-derivatives for click chemistry |

| Carboxylates | Carboxylic acids (in presence of base) | Ester | Ester-linked prodrugs or conjugates |

| Heterocycles | Imidazole, Triazoles, Thiazoles | N-Alkylated heterocycle | Heterocyclic conjugates |

The resulting molecular hybrids could exhibit a range of interesting properties. For instance, conjugation with a known antibacterial agent could lead to a dual-action antibiotic with a broader spectrum of activity or a mechanism to overcome drug resistance. Similarly, linking the nitrofuran scaffold to a fluorescent dye could enable the development of probes for biological imaging.

Furthermore, the 5-nitrofuran ring itself can participate in various chemical transformations, although it is generally less reactive than the allylic bromide. The nitro group can be reduced to an amino group, which can then be further functionalized. Additionally, the furan ring can undergo cycloaddition reactions under specific conditions. These transformations provide secondary pathways for creating more complex molecular architectures.

While specific examples of molecular hybrids derived from this compound are not extensively reported in the literature, the synthetic strategies outlined above are based on well-established principles of organic chemistry. The reactivity of allylic bromides and the chemical versatility of the nitrofuran ring are well-documented, supporting the feasibility of these proposed synthetic routes.

Potential Applications in Polymer Chemistry and Materials Science

The presence of a vinyl group in this compound suggests its potential utility as a monomer in polymer chemistry. Vinyl compounds are known to undergo polymerization through various mechanisms, most commonly free-radical polymerization. youtube.com

Polymerization Potential:

The double bond in the propenyl side chain can, in principle, participate in chain-growth polymerization to form a polymer with a polyvinyl backbone and pendant 5-nitrofuryl and bromomethyl groups. The polymerization could be initiated by thermal or photochemical decomposition of a radical initiator.

Table 2: Potential Polymerization Methods and Resulting Polymer Architectures

| Polymerization Method | Initiator Type | Potential Polymer Architecture | Key Features |

| Free-Radical Polymerization | AIBN, Benzoyl peroxide | Homopolymer, Random copolymer | Straightforward synthesis, broad monomer compatibility |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Transition metal complexes, Chain transfer agents | Block copolymer, Graft copolymer | Precise control over molecular weight and architecture |

The resulting polymers could possess unique properties conferred by the incorporated nitrofuran and bromo functionalities.

Potential Properties and Applications of Derived Polymers:

Flame Retardancy: The presence of bromine in the polymer structure is known to impart flame-retardant properties. nih.govwikipedia.org Upon combustion, bromine radicals can interrupt the radical chain reactions in the gas phase, thus inhibiting the spread of fire. Polymers derived from this compound could therefore find applications in fire-resistant materials.

Antimicrobial Materials: The 5-nitrofuran moiety is a well-known pharmacophore with broad-spectrum antibacterial activity. nih.gov Incorporating this unit into a polymer backbone could lead to the development of antimicrobial plastics, coatings, and fibers. Such materials could be valuable in medical devices, food packaging, and hospital surfaces to prevent bacterial contamination and biofilm formation.

Functionalizable Materials: The pendant bromomethyl group in the polymer would serve as a reactive handle for post-polymerization modification. This would allow for the covalent attachment of other functional molecules, such as dyes, cross-linking agents, or biocompatible moieties, to tailor the material's properties for specific applications. For example, the polymer could be cross-linked through the bromo groups to enhance its mechanical strength and thermal stability. specialchem.comwikipedia.org

High Refractive Index Materials: The presence of the aromatic nitrofuran ring and the bromine atom could contribute to a higher refractive index in the resulting polymer, which could be of interest for optical applications.

While the homopolymerization of this compound has not been specifically detailed in the literature, the principles of vinyl polymerization are well-established. Further research would be needed to determine the optimal polymerization conditions and to fully characterize the properties of the resulting materials. The potential to create multifunctional polymers with a combination of flame retardancy, antimicrobial activity, and post-functionalization capabilities makes this an intriguing area for future exploration in materials science.

Concluding Remarks and Future Research Perspectives

Synthesis of Key Research Findings and Methodological Advancements Pertaining to 2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran

The synthesis of 2-substituted-5-nitrofurans typically involves the modification of a pre-existing furan (B31954) ring, often starting from furfural. The nitration of furfural to 5-nitrofurfural is a key step, which can then undergo condensation reactions to introduce the side chain at the 2-position. researchgate.netnih.gov For the specific synthesis of this compound, a plausible synthetic route would involve the condensation of 5-nitrofuran-2-carbaldehyde with a suitable phosphonium (B103445) ylide (Wittig reaction) or a phosphonate carbanion (Horner-Wadsworth-Emmons reaction) derived from a 3-bromopropene derivative.

Methodological advancements in the synthesis of nitrofuran derivatives often focus on improving the safety and efficiency of the nitration step and the subsequent C-C bond formation. researchgate.netchemistryviews.org The use of milder nitrating agents like acetyl nitrate can prevent the degradation of the sensitive furan ring. researchgate.netnih.gov Furthermore, late-stage functionalization techniques, such as copper-catalyzed C-H activation, have been employed to modify 5-nitrofuran derivatives, offering a direct way to introduce various functional groups. nih.govmatilda.sciencersc.org While not directly applied to the synthesis of the title compound, these methods represent the forefront of synthetic strategies for this class of molecules.

Below is a table summarizing potential synthetic approaches for this compound based on analogous reactions.

| Reaction Type | Starting Materials | Reagents and Conditions | Potential Advantages |

| Wittig Reaction | 5-nitrofuran-2-carbaldehyde, (2-bromoallyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | Well-established, reliable for alkene synthesis. |

| Horner-Wadsworth-Emmons Reaction | 5-nitrofuran-2-carbaldehyde, diethyl (2-bromoallyl)phosphonate | Base (e.g., NaH, K2CO3) | Often provides higher yields and better stereoselectivity (E-isomer) compared to the Wittig reaction. |

| Condensation | 5-nitrofuran-2-carbaldehyde, a compound with an active methylene (B1212753) group adjacent to a bromine atom | Acid or base catalysis | Simpler reagents, but may have lower selectivity. |

Identification of Unexplored Avenues in the Chemical Transformations and Derivatizations of the Compound

The chemical structure of this compound offers several avenues for further chemical transformations and derivatizations, targeting both the bromopropenyl side chain and the nitrofuran core.

The bromopropenyl group is a versatile functional handle. The bromine atom can be displaced by a variety of nucleophiles in an SN2 or SN2' fashion, leading to a wide range of derivatives. For instance, reaction with amines, thiols, or alcohols could introduce new functional groups, potentially modulating the biological activity of the parent compound. The double bond in the propene chain is also amenable to various addition reactions, such as hydrogenation, halogenation, or epoxidation, further expanding the chemical space accessible from this starting material.

The 5-nitrofuran ring is another site for potential modification. The nitro group can be reduced to an amino group, which can then be further functionalized. nih.gov This transformation is particularly interesting as the biological activity of nitrofurans is often linked to the enzymatic reduction of the nitro group within target organisms. nih.gov Additionally, late-stage C-H functionalization techniques could potentially be applied to introduce substituents at the C3 or C4 positions of the furan ring, although this may be challenging due to the directing effects of the existing substituents. nih.gov

A table of potential derivatization reactions is presented below.

| Reaction Site | Reaction Type | Potential Reagents | Expected Product Class |

| Bromopropenyl | Nucleophilic Substitution | Amines, Thiols, Alcohols, Cyanide | Amino-, Thio-, Alkoxy-, Cyano- derivatives |

| Bromopropenyl | Addition Reactions | H2/Pd, Br2, m-CPBA | Saturated, dibrominated, epoxidized derivatives |

| Nitrofuran | Reduction of Nitro Group | SnCl2/HCl, Fe/AcOH | 2-(3-Bromoprop-1-en-1-yl)furan-5-amine |

| Nitrofuran | C-H Functionalization | Various metal catalysts and reagents | Substituted furan ring derivatives |

Potential for Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds, including nitrofurans, often involves hazardous reagents and exothermic reactions, making them ideal candidates for integration into flow chemistry platforms. researchgate.netnih.govchemistryviews.orgchemrxiv.org Flow chemistry offers enhanced safety, better process control, and improved reproducibility compared to traditional batch synthesis. rsc.orgnih.govspringerprofessional.de

Specifically for the synthesis of this compound, a continuous flow process could be designed for the nitration of furfural to 5-nitrofurfural, followed by an in-line condensation step to form the final product. researchgate.netnih.gov This would minimize the handling of explosive and toxic intermediates. The use of packed-bed reactors with immobilized reagents or catalysts could further streamline the process and facilitate purification. uc.pt

Automated synthesis platforms, which often utilize flow chemistry principles, could be employed for the rapid generation of a library of derivatives of this compound. By systematically varying the nucleophiles used to displace the bromine atom or by performing a range of addition reactions on the double bond in an automated fashion, a large number of compounds could be synthesized and screened for desired properties, accelerating the drug discovery process. rsc.orgafricacommons.net

Broader Implications for Advancements in Heterocyclic Chemistry and Novel Compound Development

The study of this compound and its derivatives has broader implications for the field of heterocyclic chemistry and the development of novel compounds with potential applications in medicine and materials science.

Medicinal Chemistry: Nitrofurans are a well-established class of antibacterial agents. nih.govutripoli.edu.ly The development of new nitrofuran derivatives is a key strategy to combat the growing problem of antibiotic resistance. nih.gov The functionalized side chain of this compound provides a handle for creating a diverse library of new compounds with potentially improved efficacy, selectivity, or pharmacokinetic properties. nih.gov The exploration of such derivatives could lead to the discovery of new drug candidates for treating bacterial infections. researchgate.netnih.gov

Heterocyclic Chemistry: The synthesis and reactivity studies of functionalized heterocycles like this compound contribute to the fundamental understanding of heterocyclic chemistry. rsc.orgresearchgate.netmdpi.comnih.gov The development of novel synthetic methods and the exploration of new reaction pathways expand the toolkit available to organic chemists for the construction of complex molecular architectures. researchgate.net

Novel Compound Development: The unique combination of a nitrofuran core and a reactive bromopropenyl side chain makes this compound a valuable building block for the synthesis of more complex molecules. It can be used as a scaffold to attach other molecular fragments, leading to the creation of hybrid molecules with novel properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-bromoprop-1-en-1-yl)-5-nitrofuran, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves bromination of propenone derivatives or condensation of 5-nitrofuraldehyde with appropriate precursors. For example:

- Step 1: Bromination of 1-aryl-3-(5-nitro-2-furyl)-2-propen-1-ones (chalcones) using bromine in glacial acetic acid yields dibrominated intermediates (e.g., 2,3-dibromo-3-(5-nitro-2-furyl)-1-phenylpropan-1-one) .

- Step 2: Hydrobromination of dibrominated intermediates with triethylamine in benzene produces propynone derivatives .

Optimization Tips: - Use stoichiometric control to avoid over-bromination.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Recrystallize products from 1:2 DMF/ethanol mixtures for high-purity crystals .

Q. How can the structural and electronic properties of this compound be characterized to confirm its purity and stereochemistry?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing planar furyl/phenyl rings) .

- Spectroscopy:

- IR: Identify C=O (1645 cm⁻¹), C-Br (807 cm⁻¹), and nitro group (1520–1350 cm⁻¹) stretches .

- ¹H NMR: Look for characteristic vinyl proton signals (δ 7.26–7.75 ppm) and coupling constants (J = 16 Hz for trans-configuration) .

Advanced Research Questions

Q. What computational methods can predict the antibacterial activity of this compound derivatives, and how do structural features influence bioactivity?

Methodological Answer:

- In Silico Modeling:

- Use density functional theory (DFT) to calculate electron distribution, focusing on the nitro group’s electron-withdrawing effects and the bromopropenyl chain’s steric contributions.

- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with bacterial enzymes (e.g., enoyl-ACP reductase in Mycobacterium tuberculosis) .

- Structure-Activity Relationships (SAR):

- The 5-nitro group is critical for redox-mediated antibacterial activity, while the bromopropenyl moiety enhances membrane permeability .

Q. How can contradictory data in biological assays (e.g., varying MIC values across studies) be systematically addressed?

Methodological Answer:

- Standardization: Use CLSI guidelines for MIC assays to ensure consistent inoculum size, growth media, and incubation conditions.

- Control Experiments: Compare against reference compounds (e.g., nitrofurantoin) to validate assay sensitivity .

- Data Triangulation: Cross-validate results with cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

Q. What crystallographic techniques are suitable for analyzing non-covalent interactions (e.g., halogen bonding) in this compound’s solid-state structure?

Methodological Answer:

- High-Resolution X-ray Diffraction: Refine data with SHELXL to detect weak interactions (e.g., C–H···O, Br···π) that stabilize crystal packing .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., using CrystalExplorer) to map close contacts between bromine and nitro/furyl groups .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental biological activity data?

Methodological Answer:

- Re-evaluate Model Parameters: Adjust force fields or solvation models in docking simulations to better reflect physiological conditions.

- Experimental Validation: Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine) to test SAR hypotheses .

- Statistical Analysis: Apply multivariate regression to identify variables (e.g., logP, polar surface area) most correlated with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.